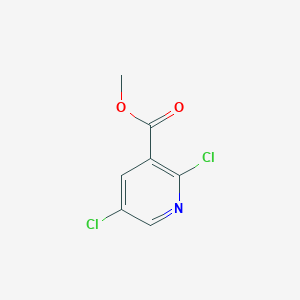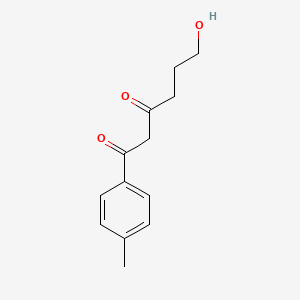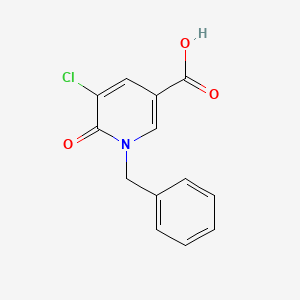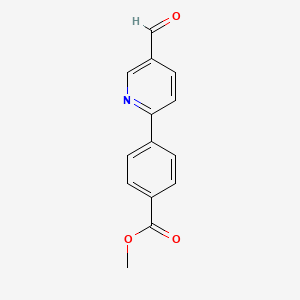
Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a pyridine moiety, which is also present in the compound of interest . Additionally, the study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives includes the synthesis of compounds with carboxylate groups, which are relevant to the chemical structure of methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including 1,3-dipolar cycloaddition, as seen in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization reactions . These methods could potentially be adapted for the synthesis of methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate by modifying the starting materials and reaction conditions to incorporate the formyl and benzenecarboxylate groups appropriately.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, providing insights into the arrangement of atoms and the geometry of the molecule . Similarly, the structure of Methyl 5-hydroxy-3,11-di-2-pyridyl-4,5-dihydro-1H,3H-2,6-methano-6-benz[c]azocinecarboxylate was analyzed using X-ray analysis . These studies highlight the importance of structural analysis in understanding the properties of a compound.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. The formyl group in the compound of interest is known to be reactive and can undergo various chemical reactions, such as nucleophilic addition or condensation. The papers provided do not directly discuss the reactivity of methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate, but they do provide examples of chemical reactions involving similar compounds, which can offer insights into potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and acid dissociation constants, are crucial for its practical applications. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important parameter in understanding the compound's behavior in different pH environments . Although the specific properties of methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate are not provided, similar analyses on related compounds can serve as a reference for what to expect.
科学的研究の応用
Photocatalytic Properties
One study focused on the construction of Zn(II)/Cd(II) coordination polymers derived from a new linear carboxylate/pyridyl ligand. These compounds exhibited high photocatalytic activity towards the degradation of methylene blue under UV-Vis irradiation, highlighting their potential in environmental remediation and photocatalysis (Liu et al., 2016).
Aromaticity and Structural Studies
Research on methyl furo[3,2-b]pyrrole-5-carboxylate derivatives and their isomers has provided insights into the aromatic character of these systems. The studies reveal that the aromaticity is strongly influenced by the topology and substituent effects, which are crucial for the design of aromatic compounds and understanding their stability (Cyrański et al., 2001).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of iron(II) pentacyanide complexes have been explored, showing significant potential for applications in optical technologies and materials science. These complexes exhibit large molecular quadratic NLO responses, making them candidates for optical switching and computing (Coe et al., 2009).
Catalysis and Organic Synthesis
A novel catalytic method for the C-3/5 methylation of pyridines using methanol and formaldehyde as key reagents has been developed. This method leverages the interplay between aromatic and non-aromatic states, facilitating the introduction of methyl groups onto aromatic rings, which is significant for pharmaceutical synthesis and materials science (Grozavu et al., 2020).
Photophysical and Electronic Properties
The synthesis and study of carbazole-based D-π-A molecules have revealed their photophysical properties and intramolecular charge transfer (ICT) effects. These findings are important for the development of novel materials for organic electronics and photovoltaic applications (Altinolcek et al., 2021).
Safety And Hazards
特性
IUPAC Name |
methyl 4-(5-formylpyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJIESUYNCMVJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377500 |
Source


|
| Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |
CAS RN |
834884-66-1 |
Source


|
| Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)
![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

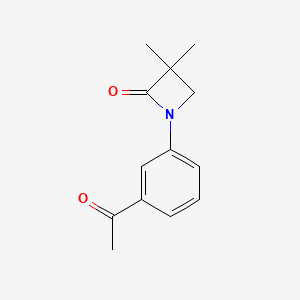
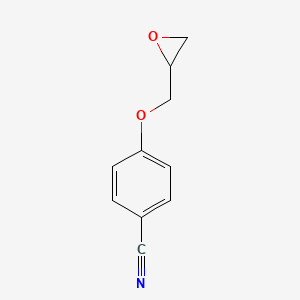
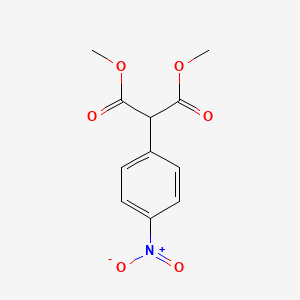
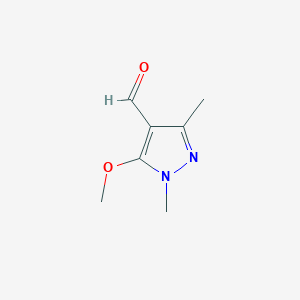
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)
